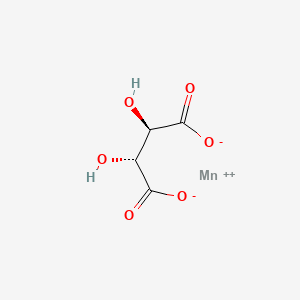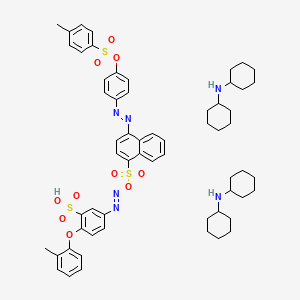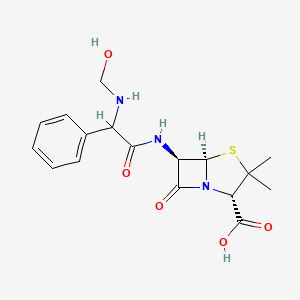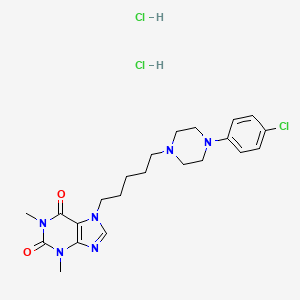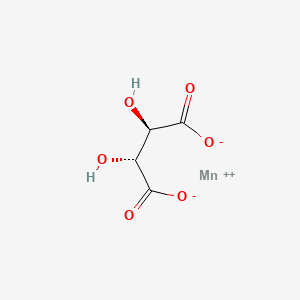
Manganese tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese tartrate is a coordination compound formed by the reaction of manganese ions with tartaric acid. This compound is known for its unique physical properties, including dielectric, ferroelectric, and piezoelectric characteristics. These properties make this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese tartrate can be synthesized through a reactive crystallization strategy. This involves the reaction between aqueous solutions of manganese chloride and L-tartaric acid. The process is environmentally benign and offers high yield and purity .
Industrial Production Methods
In industrial settings, this compound is often produced using a gel phase technique. This method involves the diffusion of manganese ions through a silica gel impregnated with tartaric acid. The resulting crystals are characterized by their high purity and well-defined structure .
Chemical Reactions Analysis
Types of Reactions
Manganese tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using potassium permanganate in an acidic medium.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur in the presence of ligands such as ammonia or hydroxide ions.
Major Products Formed
The major products formed from these reactions include manganese oxides and hydroxides, which have various applications in catalysis and material science .
Scientific Research Applications
Manganese tartrate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying metal-organic interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of piezoelectric devices, transducers, and crystal oscillators due to its unique physical properties
Mechanism of Action
The mechanism of action of manganese tartrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes, influencing metabolic processes. In industrial applications, its piezoelectric properties are harnessed through the alignment of its crystal structure under an electric field .
Comparison with Similar Compounds
Similar Compounds
- Iron tartrate
- Nickel tartrate
- Cobalt tartrate
- Calcium tartrate
- Strontium tartrate
Uniqueness
Manganese tartrate stands out due to its unique combination of dielectric, ferroelectric, and piezoelectric properties. These characteristics make it particularly valuable in the production of advanced electronic devices and materials .
Properties
CAS No. |
67952-42-5 |
|---|---|
Molecular Formula |
C4H4MnO6 |
Molecular Weight |
203.01 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI Key |
LAYZVIPDEOEIDY-ZVGUSBNCSA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


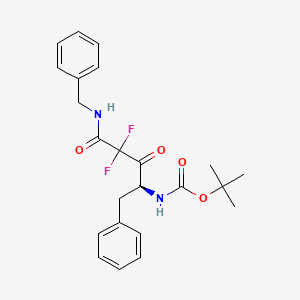
![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
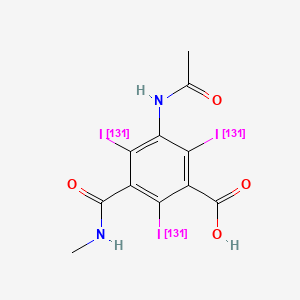
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
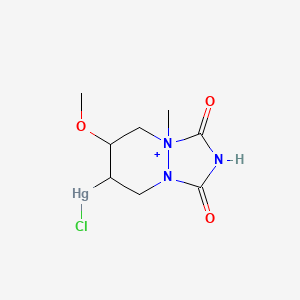
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
